Ethyl 3-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)7-8(11)14-5-3-4-6(12)9(14)13-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZSSGSBZBWALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by fluorination . The reaction conditions often include solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or reduced compounds .
Scientific Research Applications
Ethyl 3-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and type of halogen substituents significantly influence the reactivity, stability, and biological activity of imidazopyridine derivatives. Below is a comparative analysis of key analogues:
Key Observations:
- Halogen Position: Bromine at position 3 (target compound) vs.
- Fluorine vs. Iodine : The 8-fluoro substituent (target compound) offers metabolic stability compared to 8-iodo (), but iodine may facilitate heavier-atom effects in crystallography .
- Amino vs. Halogen: The 8-amino derivative () enables hydrogen bonding, contrasting with the electronegative fluorine in the target compound.
Biological Activity
Ethyl 3-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula and a molecular weight of approximately 287.085 g/mol. This compound belongs to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure incorporates both bromine and fluorine substituents, which can enhance its reactivity and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact mechanism of action remains under investigation; however, preliminary studies suggest that it may exhibit antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds within the imidazo[1,2-a]pyridine class often demonstrate significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. For instance:
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus.
Anticancer Potential
The anticancer properties of this compound have also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 8.5 |
| A549 (lung cancer) | 7.2 |
The IC50 values suggest that the compound exhibits promising cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : The reaction of a suitable precursor such as ethyl bromoacetate with 2-aminopyridine in the presence of a base.
- Fluorination : Introduction of the fluorine atom using fluorinating agents under controlled conditions.
- Bromination : The bromine atom is introduced via electrophilic aromatic substitution.
Chemical Reactivity
This compound can undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Oxidation and Reduction : The compound can be oxidized to form oxides or reduced to yield derivatives.
Study on Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of several imidazo[1,2-a]pyridine derivatives, including this compound. The study highlighted its effectiveness against multidrug-resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
Evaluation of Anticancer Activity
A research article in Cancer Research detailed the anticancer effects of this compound on human cancer cell lines. The findings indicated that the compound induces apoptosis through caspase activation pathways, showcasing its potential as a lead compound for further drug development .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 3-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate?
The compound is typically synthesized via cyclocondensation of ethyl bromopyruvate with substituted 2-aminopyridines. For example, ethyl bromopyruvate reacts with halogenated diaminopyridines (e.g., 5-bromo-2,3-diaminopyridine) in ethanol under reflux with NaHCO₃, yielding imidazo[1,2-a]pyridine derivatives. Substitution reactions (e.g., bromination or fluorination) are then employed to introduce halogens at specific positions . Optimization of reaction conditions (solvent, temperature, catalyst) can improve yields, as demonstrated in a study achieving 65% yield for a similar imidazo[1,2-a]pyridine scaffold .
Q. How is the structural identity of this compound confirmed experimentally?
Characterization relies on multinuclear NMR (¹H, ¹³C), FT-IR, and LC-MS. For instance:
- ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm for pyridine/imidazole rings) and ester groups (δ 4.0–4.5 ppm for ethyl –CH₂–) .
- LC-MS confirms molecular weight (e.g., observed [M+H]⁺ at m/z 301.0 for C₁₀H₈BrFN₂O₂) . X-ray crystallography (using SHELX software) is recommended for unambiguous confirmation of regiochemistry and halogen positions .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?
These scaffolds exhibit antiviral, antibacterial, and anticancer properties. For example, derivatives inhibit receptor tyrosine kinases (e.g., c-Met) and show antiproliferative effects in lung and pancreatic cancer cells . Substitutions at the 3- and 8-positions (e.g., Br, F) enhance bioactivity by modulating electronic and steric properties .
Advanced Research Questions
Q. How can conflicting reactivity of bromine and fluorine substituents be resolved during functionalization?
Bromine at the 3-position is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine at the 8-position is typically inert under these conditions. A study demonstrated selective substitution by optimizing Pd catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O) to retain fluorine while enabling aryl coupling at bromine .
Q. What strategies mitigate low yields in cyclocondensation steps?
Low yields often arise from side reactions (e.g., ester hydrolysis or diaminopyridine decomposition). Key optimizations include:
Q. How do computational methods aid in predicting biological activity?
Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding affinities to targets like CDK2 or c-Met kinase. For example, fluorine’s electronegativity enhances hydrogen bonding with kinase active sites, while bromine’s bulkiness improves hydrophobic interactions .
Data Contradiction Analysis
Q. Why do reported yields for similar imidazo[1,2-a]pyridine syntheses vary widely (65% vs. 94%)?
Discrepancies arise from differences in starting material purity, reaction scale, and workup protocols. A study achieving 94% yield used rigorously dried ethyl bromopyruvate and controlled slow addition of reagents to suppress side reactions , whereas lower yields (65%) occurred in scaled-up reactions with trace moisture .
Q. How to address discrepancies in halogen reactivity across studies?
Conflicting reports on bromine’s lability may stem from positional effects. For example, bromine at the 3-position is more reactive than at the 6-position due to electronic differences in the imidazo[1,2-a]pyridine ring . Validating reactivity via small-scale exploratory reactions is critical.
Methodological Recommendations
Q. What analytical techniques distinguish regioisomers in halogenated derivatives?
Q. How to optimize purification for trace impurities?
Flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) removes unreacted diaminopyridines and ester byproducts. Purity >95% is achievable, as verified by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Tables
Table 1. Key Reaction Conditions for Halogenation
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 40°C, 4 hr | 80% | |
| Fluorination | KF, [18-crown-6], DMSO, 100°C, 12 hr | 55% |
Table 2. Pharmacological Data for Derivatives
| Derivative | IC₅₀ (c-Met kinase) | Cancer Cell Line Activity | Reference |
|---|---|---|---|
| 3-Bromo-8-fluoro | 12 nM | A549 (lung), 0.8 µM | |
| 3-Chloro-8-methyl | 45 nM | PANC-1 (pancreas), 2.1 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
